molecular formula C12H9FO5S B2844244 Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate CAS No. 2411217-34-8

Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate

Cat. No.: B2844244
CAS No.: 2411217-34-8
M. Wt: 284.26
InChI Key: SDSNDVJRACJIOL-UHFFFAOYSA-N
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Description

Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a fluorosulfonyloxy group and a carboxylate ester group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate typically involves the introduction of the fluorosulfonyloxy group onto the naphthalene ring. One common method is the reaction of naphthalene-2-carboxylic acid with fluorosulfonic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the fluorosulfonyloxy group.

    Reduction: Alcohol derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorosulfonyloxy group can enhance the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-hydroxynaphthalene-2-carboxylate
  • Methyl 1-chloronaphthalene-2-carboxylate
  • Methyl 1-bromonaphthalene-2-carboxylate

Uniqueness

Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO5S/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)18-19(13,15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSNDVJRACJIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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